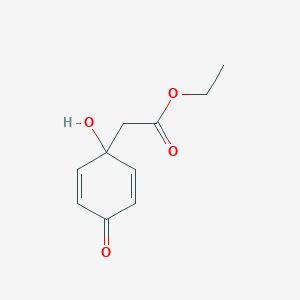

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is a natural product found in Jacobaea cannabifolia with data available.

Activité Biologique

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known by its CAS number 60263-06-1, is a compound derived from natural sources, particularly the herbs of Senecio scandens. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- CAS Number : 60263-06-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant potential as an antioxidant, which is crucial in mitigating oxidative stress in biological systems. Antioxidants can help prevent cellular damage caused by free radicals.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects. It has been isolated from endophytic fungi and demonstrated bioactivity against cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Antimicrobial Effects : this compound has also been evaluated for its antimicrobial properties. It may inhibit the growth of various pathogenic microorganisms, making it a candidate for further investigation in the development of antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in oxidative stress and inflammation pathways.

- Cell Cycle Arrest : Research indicates that it could induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through the activation of intrinsic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Inhibits pathogenic microorganisms |

Case Study: Anticancer Activity

In a recent study focusing on the isolation of bioactive compounds from Aspergillus flocculus, this compound was identified as a significant contributor to the anticancer activity observed in the fermentation extracts. The study utilized bioactivity-guided isolation techniques and mass spectrometry to confirm the presence and effectiveness of this compound against various cancer cell lines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate has been studied for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- Case Study : A study on derivatives of cyclohexadiene compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and disruption of cell cycle progression through interference with DNA synthesis and repair mechanisms.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Research Findings : In vitro studies have reported that derivatives of similar structures possess antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL. The proposed mechanism involves disruption of microbial cell membranes.

Materials Science Applications

This compound can also be utilized in materials science, particularly in the development of polymers and coatings due to its reactive functional groups.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of polymeric materials:

- Application Example : It can be polymerized to create thermosetting resins that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

Further studies are needed to explore the full potential of this compound in various fields:

Neuropharmacological Effects

Preliminary research suggests that compounds with similar structures may influence neurotransmitter systems, indicating potential applications in treating mood disorders or neurodegenerative diseases.

Environmental Applications

The compound's reactivity may also allow it to be explored for use in environmental remediation processes, particularly in the degradation of pollutants.

Propriétés

IUPAC Name |

ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTPJULDTWCNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C=CC(=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209015 | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60263-06-1 | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JP-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.